7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride
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Overview
Description
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride: is a chemical compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 2-fluorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. One common method involves the reaction of a 2-fluorophenyl-substituted amine with a thiol or disulfide compound under acidic conditions.
Introduction of the Hydrochloride Group: The hydrochloride salt form of the compound is obtained by treating the free base of 7-(2-Fluorophenyl)-1,4-thiazepane with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepane derivative with a reduced sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted fluorophenyl thiazepane derivatives.
Scientific Research Applications
Chemistry: 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound may have potential therapeutic applications due to its biological activity. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Phenyl-1,4-thiazepane hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
7-(2-Bromophenyl)-1,4-thiazepane hydrochloride: Contains a bromine atom, which can affect the compound’s interactions with biological targets.
Uniqueness: The presence of the 2-fluorophenyl group in 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLIICJWHVMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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